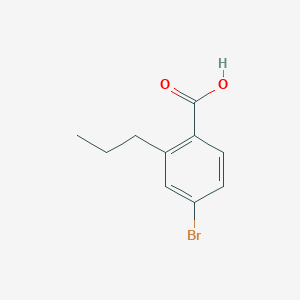

Benzoic acid, 4-bromo-2-propyl-

描述

Contextualization within Aromatic Carboxylic Acid Chemistry

Benzoic acid, 4-bromo-2-propyl- belongs to the family of aromatic carboxylic acids. This class of compounds is characterized by a benzene (B151609) ring substituted with at least one carboxylic acid group. The presence of a bromine atom at the fourth position (para) and a propyl group at the second position (ortho) relative to the carboxylic acid group defines its specific structure and influences its chemical properties.

The electronic effects of these substituents are key to understanding its reactivity. The carboxylic acid group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. Conversely, the propyl group is a weak electron-donating group, and the bromine atom is an electron-withdrawing but ortho-, para-directing halogen. The interplay of these groups would be expected to create a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations.

Strategic Importance as a Synthetic Target and Chemical Intermediate

The availability of Benzoic acid, 4-bromo-2-propyl- for custom synthesis from several chemical suppliers suggests its potential role as a building block or intermediate in the synthesis of more complex molecules. molport.com Compounds with this type of substitution pattern are often sought after in medicinal chemistry and materials science for the creation of targeted structures. The bromine atom, for instance, provides a reactive site for cross-coupling reactions, a powerful tool in modern organic synthesis.

However, a comprehensive search of scientific literature and patent databases did not yield specific examples of its use as a strategic synthetic target or intermediate in published research. Its importance, therefore, remains largely within the realm of potential, rather than demonstrated, applications in the public domain.

Overview of Advanced Research Domains Pertinent to Benzoic Acid, 4-bromo-2-propyl-

Given the lack of specific research on Benzoic acid, 4-bromo-2-propyl-, its pertinence to advanced research domains can only be extrapolated from the applications of similarly structured aromatic carboxylic acids. Analogous compounds are frequently investigated in:

Medicinal Chemistry: As precursors for the synthesis of pharmacologically active agents. The specific substitution pattern could be designed to interact with biological targets.

Materials Science: For the development of new polymers or functional materials where the properties of the benzoic acid derivative can be tailored.

It must be reiterated that no specific research has been published that directly investigates Benzoic acid, 4-bromo-2-propyl- in these or any other advanced research domains.

属性

IUPAC Name |

4-bromo-2-propylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-3-7-6-8(11)4-5-9(7)10(12)13/h4-6H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASGHXKDKHPZOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for Benzoic Acid, 4 Bromo 2 Propyl

Retrosynthetic Disconnections and Planning

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. leah4sci.com For 4-bromo-2-propylbenzoic acid, the primary disconnections involve the carbon-carbon bond of the propyl group, the carbon-bromine bond, and the carbon-carboxyl group bond.

A logical retrosynthetic approach would first disconnect the carboxylic acid group, leading to 1-bromo-3-propylbenzene. This intermediate can be further disconnected at the propyl group, suggesting a Friedel-Crafts alkylation of bromobenzene. Alternatively, the bromine atom could be introduced at a later stage. Another key disconnection is at the C-Br bond, which points to the bromination of 2-propylbenzoic acid. This latter approach is often preferred as the ortho- and para-directing effects of the propyl group and the meta-directing effect of the carboxylic acid group can be strategically utilized.

Direct Synthetic Pathways to Benzoic Acid, 4-bromo-2-propyl-

Several direct synthetic routes can be employed to synthesize 4-bromo-2-propylbenzoic acid, each with its own set of advantages and challenges.

Alkylation Reactions for Propyl Group Installation

The introduction of the propyl group onto the benzene (B151609) ring is a crucial step. Friedel-Crafts alkylation is a common method for this transformation. This typically involves reacting a suitable benzoic acid derivative with a propylating agent, such as 1-propyl halide or propene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, controlling the regioselectivity to favor the ortho position can be challenging. Palladium-catalyzed ortho-alkylation of benzoic acids has emerged as a more controlled method, though it may require specific directing groups and reaction conditions. nih.gov

| Alkylation Method | Propylating Agent | Catalyst | Key Considerations |

| Friedel-Crafts Alkylation | 1-propyl halide, propene | AlCl₃, FeCl₃ | Potential for polysubstitution and rearrangement. |

| Palladium-Catalyzed ortho-Alkylation | Alkyl halides | Pd(II) catalysts | Offers better regioselectivity but may require specific directing groups. nih.gov |

Aromatic Bromination Strategies

The introduction of the bromine atom at the 4-position of the 2-propylbenzoic acid intermediate is a key step. The propyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Since the desired product has the bromine atom para to the propyl group, direct bromination of 2-propylbenzoic acid is a feasible strategy.

Common brominating agents include elemental bromine (Br₂) in the presence of a Lewis acid catalyst, or N-bromosuccinimide (NBS). organic-chemistry.org The use of milder and more selective brominating agents can help to avoid side reactions and improve the yield of the desired 4-bromo isomer. An environmentally friendly approach involves the use of sodium bromide (NaBr) and sodium hypochlorite (B82951) (NaOCl) in an acidic medium. rasayanjournal.co.in

| Brominating Agent | Catalyst/Conditions | Advantages |

| Elemental Bromine (Br₂) | Lewis Acid (e.g., FeBr₃) | Readily available. |

| N-Bromosuccinimide (NBS) | Radical initiator or acid catalyst | Milder and more selective than Br₂. organic-chemistry.org |

| Sodium Bromide (NaBr) / Sodium Hypochlorite (NaOCl) | Acidic medium | Environmentally benign and cost-effective. rasayanjournal.co.in |

Carboxylation Methods

An alternative synthetic route involves the carboxylation of a pre-functionalized aromatic ring. For instance, 1-bromo-4-propylbenzene (B1266215) could be converted to its Grignard reagent, followed by reaction with carbon dioxide to introduce the carboxylic acid group. However, the position of carboxylation would be at the site of the bromine, leading to 4-propylbenzoic acid, which would then require bromination.

A more direct approach would be the carboxylation of a suitable organometallic intermediate derived from a di-substituted benzene. For example, starting from 1,3-dibromobenzene, one could selectively introduce the propyl group via a cross-coupling reaction, followed by conversion of the remaining bromine to a carboxylic acid.

Derivatization Reactions at the Carboxylic Acid Moiety

The carboxylic acid functional group in 4-bromo-2-propylbenzoic acid allows for a variety of derivatization reactions, with esterification being a particularly common and useful transformation.

Esterification Reactions of Benzoic Acid, 4-bromo-2-propyl-

Esterification of 4-bromo-2-propylbenzoic acid can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.commdpi.com This is an equilibrium-driven reaction, and removal of water can drive it to completion.

More modern and milder methods utilize coupling agents or catalysts that activate the carboxylic acid. N-bromosuccinimide (NBS) has been reported as an efficient catalyst for the direct esterification of carboxylic acids with alcohols under neutral conditions. nih.gov This method is advantageous as it avoids the use of strong acids and is tolerant of various functional groups.

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Equilibrium-driven, requires removal of water. google.commdpi.com |

| NBS-Catalyzed Esterification | Alcohol, N-Bromosuccinimide (NBS) | Mild, neutral conditions, high yields. nih.gov |

Amidation Reactions and Benzoic Acid, 4-bromo-2-propyl- Amide Derivatives

The conversion of carboxylic acids into amides is a fundamental transformation in organic synthesis. For Benzoic acid, 4-bromo-2-propyl-, this reaction provides access to a variety of amide derivatives with potential applications in medicinal chemistry and material science.

The direct condensation of carboxylic acids with amines is one approach to amide formation. nih.gov This can be facilitated by coupling agents or by activating the carboxylic acid. For instance, titanium tetrachloride (TiCl4) has been shown to mediate the direct amidation of carboxylic acids with amines. nih.gov The reaction likely proceeds through the formation of a titanium-carboxylate complex, which enhances the electrophilicity of the carbonyl carbon for attack by the amine. nih.gov Pyridine (B92270) is often used as a base in these reactions to neutralize the generated acid. nih.gov

A more common and efficient method involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. libretexts.orglibretexts.org This intermediate readily reacts with ammonia, primary amines, or secondary amines to yield the corresponding amides. libretexts.orglibretexts.org To drive the reaction to completion, a base like pyridine or a second equivalent of the amine is typically added to scavenge the HCl produced. libretexts.org

An example of a derivative is 4-Bromo-N-((trifluoromethyl)sulfonyl)benzamide, which can be synthesized from 4-bromobenzoic acid. beilstein-journals.org This compound can be further reacted to form more complex structures like N,N'-bis(triflyl)benzimidamides. beilstein-journals.org

| Reagent | Product Type | Reference |

| Amine (with coupling agent) | Amide | nih.gov |

| Thionyl chloride, then Amine | Amide | libretexts.orglibretexts.org |

| Trifluoromethanesulfonamide | N-((trifluoromethyl)sulfonyl)benzamide | beilstein-journals.org |

Anhydride and Acyl Halide Formation

The formation of anhydrides and acyl halides from Benzoic acid, 4-bromo-2-propyl- is a critical step for many subsequent transformations, as these derivatives are more reactive than the parent carboxylic acid.

Acyl Halide Formation: Acyl chlorides are the most common acyl halides and are typically synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgorgoreview.com This reaction converts the hydroxyl group into a chlorosulfite intermediate, which is a better leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.orgorgoreview.com Oxalyl chloride is another effective reagent for this transformation. whiterose.ac.uk For the synthesis of acyl bromides, phosphorus tribromide (PBr₃) is a common reagent. libretexts.orgorgoreview.com

Anhydride Formation: Acid anhydrides can be prepared by reacting an acid chloride with a carboxylate salt. openstax.org This nucleophilic acyl substitution reaction can be used to form both symmetrical and unsymmetrical anhydrides. openstax.org For example, the reaction of an acyl chloride with the sodium salt of a carboxylic acid yields the corresponding anhydride. vedantu.com

| Starting Material | Reagent | Product | Reference |

| Benzoic acid, 4-bromo-2-propyl- | Thionyl chloride (SOCl₂) | 4-bromo-2-propylbenzoyl chloride | libretexts.orgorgoreview.com |

| Benzoic acid, 4-bromo-2-propyl- | Phosphorus tribromide (PBr₃) | 4-bromo-2-propylbenzoyl bromide | libretexts.orgorgoreview.com |

| 4-bromo-2-propylbenzoyl chloride | 4-bromo-2-propylbenzoic acid sodium salt | 4-bromo-2-propylbenzoic anhydride | openstax.org |

Transformations of the Aromatic Ring System

The aromatic ring of Benzoic acid, 4-bromo-2-propyl- offers multiple sites for further functionalization through various electrophilic substitution and metalation reactions.

Further Halogenation (e.g., Chlorination) of Benzoic Acid, 4-bromo-2-propyl-

Further halogenation of the aromatic ring can introduce additional reactive handles for cross-coupling reactions or modify the electronic properties of the molecule. The directing effects of the existing substituents (propyl and carboxyl groups) play a crucial role in determining the regioselectivity of these reactions.

Chlorination of a substituted benzene ring is typically achieved using chlorine (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). lumenlearning.com The catalyst polarizes the Cl-Cl bond, making one of the chlorine atoms more electrophilic. masterorganicchemistry.com The existing propyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The bromine atom is also an ortho-, para-director. The interplay of these directing effects will determine the position of the incoming chloro group. Given the substitution pattern of 4-bromo-2-propylbenzoic acid, the incoming electrophile would likely be directed to the positions ortho to the activating propyl group and ortho/para to the bromo group, while avoiding the positions meta to the deactivating carboxyl group. Specifically, the positions at C3 and C5 are the most likely sites for further halogenation.

Nitration and Sulfonation Reactions

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively, onto the aromatic ring.

Nitration: This reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). quora.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). lumenlearning.com The directing effects of the substituents on the 4-bromo-2-propylbenzoic acid ring will govern the position of nitration. The activating propyl group and the bromo group direct ortho and para, while the deactivating carboxyl group directs meta. quora.com Therefore, the nitro group is expected to add to the positions ortho to the propyl group (C3 and C5). A patent describes the nitration of p-bromo-2-propylbenzoic acid, which would lead to 3-nitro-4-bromo-2-propylbenzoic acid. epo.org

Sulfonation: Sulfonation is usually performed with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid). lumenlearning.com The electrophile in this reaction is SO₃. lumenlearning.com Similar to nitration, the position of sulfonation will be dictated by the directing effects of the existing substituents.

| Reaction | Reagents | Likely Product(s) | Reference |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-bromo-2-propylbenzoic acid | lumenlearning.comquora.comepo.org |

| Sulfonation | SO₃, H₂SO₄ | 4-Bromo-2-propyl-x-sulfobenzoic acid | lumenlearning.com |

Electrophilic Aromatic Substitution (EAS) Beyond Halogenation

Beyond halogenation, nitration, and sulfonation, other electrophilic aromatic substitution reactions can be employed to further functionalize the aromatic ring of Benzoic acid, 4-bromo-2-propyl-. The general mechanism involves the attack of an electrophile by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orgmsu.edu The rate-determining step is the initial attack on the electrophile. msu.edu The regiochemical outcome is controlled by the directing effects of the substituents already present on the ring.

Directed Ortho Metalation (DOM) and Related Lithiation Strategies

Directed Ortho Metalation (DOM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. organic-chemistry.orguwindsor.ca The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents. organic-chemistry.org

The carboxylic acid group can act as a directing group for ortho-lithiation. researchgate.netscispace.com In the case of Benzoic acid, 4-bromo-2-propyl-, the carboxylic acid group at C1 would direct lithiation to the C2 and C6 positions. However, the C2 position is already substituted with a propyl group. Therefore, lithiation would be expected to occur at the C6 position. The bromine atom at C4 can also influence the regioselectivity of lithiation. nih.gov The reaction of the resulting lithiated species with an electrophile would introduce a new substituent at the C6 position. For 2,4-dihalogenated benzoic acids, hydrogen-metal exchange has been observed to occur at the position flanked by both halogen substituents. researchgate.netscispace.com

Reactions Involving the Bromo Substituent

The bromine atom on the aromatic ring is a versatile functional group that can participate in a range of coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.org These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For 4-bromo-2-propylbenzoic acid, a Suzuki-Miyaura reaction would couple an aryl or vinyl boronic acid at the 4-position, replacing the bromine atom. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency. researchgate.netresearchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgrsc.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org In the case of 4-bromo-2-propylbenzoic acid, it can be coupled with a terminal alkyne to introduce an alkynyl group at the 4-position. The reaction is valued for its ability to be carried out under mild conditions. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmychemblog.com This reaction would allow for the introduction of a vinyl group at the 4-position of the benzoic acid derivative. The reaction typically requires a base and is known for its stereoselectivity. organic-chemistry.org A variety of palladium catalysts and ligands can be employed, and the reaction conditions can be optimized for specific substrates. mdpi.comnih.gov

Below is an interactive data table summarizing these palladium-catalyzed cross-coupling reactions:

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst, Base | Mild conditions, high functional group tolerance |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst (optional) | Forms C(sp²)-C(sp) bonds, mild conditions |

| Heck | Alkene | Pd catalyst, Base | Forms substituted alkenes, stereoselective |

Nucleophilic Aromatic Substitution (SNAr) on the Bromo-Substituted Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. lumenlearning.com For SNAr to occur on an aryl halide, the aromatic ring must be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. lumenlearning.commasterorganicchemistry.com In the case of 4-bromo-2-propylbenzoic acid, the carboxylic acid group is an electron-withdrawing group, but it is in the meta position relative to the bromine atom, which is less activating. Therefore, SNAr reactions on this substrate are generally less facile compared to compounds with ortho or para electron-withdrawing groups. lumenlearning.com However, under forcing conditions or with very strong nucleophiles, substitution of the bromine atom may be possible. lumenlearning.com The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.com

Reductive Debromination Techniques

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved using various reducing agents. One common method is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). philadelphia.edu.jo This method can also reduce other functional groups, so selectivity can be a concern. Other methods for reductive dehalogenation include the use of metal hydrides or dissolving metal reductions.

Chemical Modifications of the Propyl Side Chain

The propyl group attached to the aromatic ring also presents opportunities for chemical modification.

Functionalization of Alkyl C-H Bonds

Direct functionalization of the C-H bonds of the propyl side chain is a challenging but increasingly important area of research. This approach avoids the need for pre-functionalized starting materials. Radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, can selectively brominate the benzylic position (the carbon atom adjacent to the aromatic ring) of the propyl group. philadelphia.edu.jo This benzylic bromide is then a versatile intermediate for further nucleophilic substitution reactions.

Oxidation and Reduction Pathways of the Propyl Group

The propyl group can undergo oxidation or reduction reactions, although these transformations might also affect the carboxylic acid group.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the propyl group. philadelphia.edu.jo Depending on the reaction conditions, the oxidation can proceed to form a variety of products. For instance, oxidation at the benzylic position could lead to a ketone or, with more vigorous oxidation, cleavage of the propyl group to a carboxylic acid. However, the existing carboxylic acid on the ring would likely also react under these conditions.

Reduction: The propyl group itself is already a reduced alkyl chain. Further reduction is not applicable. However, if the propyl chain were to be modified to contain a double or triple bond, or an oxygen-containing functional group, then reduction back to a propyl group would be a relevant transformation. For example, if a propenyl group were present, it could be reduced to a propyl group via catalytic hydrogenation. philadelphia.edu.jo

Mechanistic Investigations and Reaction Dynamics of Benzoic Acid, 4 Bromo 2 Propyl

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 4-bromo-2-propylbenzoic acid and its precursors can be achieved through several mechanistic routes, primarily involving electrophilic aromatic substitution and the oxidation of alkyl side chains.

One common pathway begins with the functionalization of a toluene (B28343) derivative. For instance, the synthesis of 4-bromobenzoic acid often starts from p-bromotoluene. The mechanism involves a liquid-phase oxidation reaction where a catalyst system, typically comprising cobalt and manganese salts, facilitates the oxidation of the methyl group to a carboxylic acid. google.com The reaction proceeds through a radical mechanism initiated by the metal catalysts, which abstract a hydrogen atom from the methyl group. The resulting benzyl (B1604629) radical reacts with oxygen to form a peroxy radical, which then undergoes a series of steps to yield the carboxylic acid.

Another key mechanistic strategy is directed ortho-metalation. Unprotected benzoic acids can be lithiated at the position ortho to the carboxylic acid group using organolithium reagents like n-butyllithium (n-BuLi) in the presence of a coordinating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). psu.edu The carboxylic acid group directs the deprotonation to the adjacent position. Subsequent reaction with an electrophile allows for the introduction of various substituents. For a substrate like 4-bromobenzoic acid, this method could be used to introduce the propyl group at the 2-position.

The introduction of the bromine atom typically proceeds via an electrophilic aromatic substitution mechanism. In a related synthesis of 4-bromo-2-nitrotoluene, bromination of toluene can lead to a mixture of ortho and para isomers, which require separation. youtube.com The mechanism involves the generation of a bromonium ion (Br+) or a polarized bromine molecule, which is then attacked by the electron-rich aromatic ring. The regioselectivity is dictated by the directing effects of the substituents already present on the ring. The propyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director.

A plausible synthetic route to 4-bromo-2-propylbenzoic acid could start with 2-propylbenzoic acid, followed by bromination. The propyl group would direct the incoming bromine electrophile to the para position (position 4). The mechanism is a standard electrophilic aromatic substitution, as detailed in the table below.

Table 1: Proposed Mechanism for Bromination of 2-Propylbenzoic Acid

| Step | Description |

| 1: Electrophile Generation | A Lewis acid catalyst (e.g., FeBr₃) reacts with molecular bromine (Br₂) to generate a highly electrophilic bromine species. |

| 2: π-Complex Formation | The electron-rich aromatic ring of 2-propylbenzoic acid attacks the electrophilic bromine, forming an intermediate π-complex. |

| 3: Sigma Complex (Arenium Ion) Formation | The π-complex collapses to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, with resonance structures favoring the placement of the bromine at the 4-position due to the ortho, para-directing nature of the propyl group. |

| 4: Deprotonation | A weak base, such as the FeBr₄⁻ complex, removes the proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring. |

| 5: Catalyst Regeneration | The proton reacts with the FeBr₄⁻ to regenerate the FeBr₃ catalyst and form HBr as a byproduct. |

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for optimizing reaction conditions and understanding the factors that govern reaction speed. For the synthesis and derivatization of compounds like 4-bromo-2-propylbenzoic acid, reaction rates are influenced by temperature, concentration of reactants and catalysts, and the solvent system.

In the catalytic oxidation of substituted toluenes to benzoic acids, the reaction rate is dependent on the catalyst concentration and the partial pressure of oxygen. A patent for the synthesis of 4-bromobenzoic acid describes controlling the reaction temperature between 75-85°C for 7 hours, monitoring the reaction until the starting material concentration falls below 0.5 wt%. google.com This implies a pseudo-first-order kinetic profile with respect to the starting p-bromotoluene under constant oxygen pressure and catalyst loading.

Kinetic solvent isotope effect (KSIE) studies can provide deep mechanistic insights. For example, in the enzymatic oxidation of a benzoic acid derivative, an inverse KSIE was observed (higher product formation in D₂O than in H₂O). nih.gov This suggested the involvement of a catalytic cycle intermediate earlier than the proton-dependent Compound I, pointing to a different rate-determining step. nih.gov While this study was on a different benzoic acid derivative, it highlights the sophisticated kinetic analyses used to probe reaction mechanisms in this class of compounds.

Table 2: Factors Influencing Reaction Rates in the Synthesis of Benzoic Acid, 4-bromo-2-propyl-

| Factor | Influence on Reaction Rate | Rationale |

| Temperature | Increases rate | Provides sufficient activation energy for bond breaking and formation, following the Arrhenius equation. |

| Catalyst Concentration | Increases rate (up to a point) | A higher concentration of catalyst (e.g., FeBr₃ in bromination, or Co/Mn salts in oxidation) increases the frequency of effective collisions and the concentration of the active catalytic species. google.com |

| Substituent Effects | Mixed | The electron-donating propyl group accelerates electrophilic substitution, while the electron-withdrawing carboxyl group decelerates it. The net effect determines the overall rate. |

| Solvent Polarity | Varies | The choice of solvent can influence the solubility of reactants and stabilize or destabilize transition states, thus affecting the reaction rate. |

Role of Catalysis in Enhancing Reaction Selectivity and Efficiency

Catalysis is indispensable in the synthesis of polysubstituted aromatics, offering pathways to high yields and specific isomers that would be otherwise difficult to obtain.

Oxidation Catalysis: In the synthesis of 4-bromobenzoic acid from p-bromotoluene, a mixed-metal catalyst system of cobalt acetate (B1210297) and manganese acetate, often with a bromide promoter, is used. google.com This catalyst enhances the efficiency of the liquid-phase oxidation, allowing the reaction to proceed at moderate temperatures (75-85°C) with high yields (up to 98%). google.com The catalyst ensures the selective oxidation of the methyl group without affecting the bromo substituent or the aromatic ring.

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions to form carbon-carbon bonds. For example, in a synthetic route towards a derivative of 4-bromo-2-methylbenzoic acid, a palladium-catalyzed reaction is used to couple the bromo-substituted ring with an vinylboronic acid derivative. google.com This type of Suzuki or Stille coupling is highly efficient and selective for forming bonds at the position of the halogen.

Enzymatic Catalysis: Biocatalysis offers remarkable selectivity. Cytochrome P450 enzymes, for instance, can be engineered to oxidize specific positions on a substrate. The CYP199A4 enzyme has been used to study the oxidation of para-substituted benzoic acids, demonstrating high catalytic activity and selectivity for the para-substituent. nih.gov

Table 3: Catalytic Systems in the Synthesis of Substituted Benzoic Acids

| Catalyst System | Reaction Type | Role | Example | Reference |

| Co(OAc)₂ / Mn(OAc)₂ / KBr | Side-chain Oxidation | Enhances rate and efficiency of methyl group oxidation to carboxylic acid. | Synthesis of 4-bromobenzoic acid from p-bromotoluene. | google.com |

| Palladium complexes (e.g., Pd(OAc)₂) | Cross-Coupling | Forms C-C bonds with high regioselectivity at the site of a halogen. | Reaction of methyl 4-bromo-2-methylbenzoate with vinylboronic acid. | google.com |

| Iron (III) Bromide (FeBr₃) | Electrophilic Bromination | Polarizes the Br-Br bond, acting as a Lewis acid to generate the electrophile. | Bromination of an aromatic ring. | youtube.com |

| Cytochrome P450 Enzymes | C-H Oxidation | Catalyzes hydroxylation or other oxidative reactions at specific positions with high chemo- and regioselectivity. | Oxidation of para-substituted benzoic acids. | nih.gov |

Stereochemical Implications in Derivative Synthesis

While Benzoic acid, 4-bromo-2-propyl- is itself achiral, the synthesis of its derivatives can introduce stereocenters, leading to stereoisomers. Controlling the stereochemical outcome of these reactions is a significant aspect of modern organic synthesis.

Synthesis of Chiral Derivatives: If reactions are performed on the propyl side chain, a chiral center can be created. For example, hydroxylation of the benzylic carbon of the propyl group would produce a chiral secondary alcohol. Without a chiral catalyst or reagent, this reaction would typically yield a racemic mixture of (R)- and (S)-enantiomers. To obtain a single enantiomer, methods such as stereospecific synthesis using a chiral starting material, resolution of the racemic mixture, or asymmetric catalysis are required. google.com

Enzymatic Reactions: Enzymes are inherently chiral catalysts and can exhibit high stereoselectivity. In a study involving a P450 enzyme and a chiral α-hydroxy ketone derivative of benzoic acid, co-crystallization revealed that the enzyme's active site preferentially bound the (S)-enantiomer. nih.gov This demonstrates how biocatalysis can be used to selectively produce or react with one enantiomer of a chiral derivative.

Atropisomerism: Another potential stereochemical feature in derivatives of 2-substituted benzoic acids is atropisomerism. If a bulky group is introduced at the position ortho to the propyl group (the 3-position) or if a derivative is made from the carboxylic acid (e.g., an amide with a bulky substituent), rotation around the single bond connecting the benzene (B151609) ring to the carbonyl group (or other substituent) may be restricted. This hindered rotation can lead to stable, non-interconverting rotational isomers called atropisomers, which are enantiomeric. The synthesis of atropisomeric anilides with high diastereoselectivity (up to 99:1 dr) has been demonstrated, highlighting that controlled synthesis of such stereoisomers is feasible. whiterose.ac.uk

The stereochemical outcome is therefore a critical consideration in the synthesis of more complex molecules derived from the 4-bromo-2-propylbenzoic acid scaffold.

Advanced Spectroscopic and Structural Characterization Studies of Benzoic Acid, 4 Bromo 2 Propyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of atoms within a molecule can be determined.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

The ¹H NMR spectrum of Benzoic acid, 4-bromo-2-propyl- is expected to show distinct signals for the aromatic protons, the protons of the propyl group, and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the carboxyl group, and the electron-donating nature of the propyl group.

The aromatic region would likely display three signals corresponding to the protons at positions 3, 5, and 6 of the benzene (B151609) ring. The propyl group would show a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the aromatic ring. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. We can predict the chemical shifts based on the known spectra of similar compounds like 4-bromobenzoic acid and 4-propylbenzoic acid. chemicalbook.comchemicalbook.com The carbonyl carbon of the carboxylic acid will appear significantly downfield. The aromatic carbons will have distinct shifts due to the different substituents. The propyl group will show three distinct signals for its three carbon atoms. chemicalbook.comnih.gov

Predicted ¹H NMR Data for Benzoic acid, 4-bromo-2-propyl-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| COOH | 12.0 - 13.0 | broad singlet | - |

| Ar-H3 | ~7.8 | doublet | ~2.0 |

| Ar-H5 | ~7.6 | doublet of doublets | ~8.4, 2.0 |

| Ar-H6 | ~7.9 | doublet | ~8.4 |

| -CH₂-Ar | ~2.8 | triplet | ~7.5 |

| -CH₂-CH₃ | ~1.6 | sextet | ~7.5 |

| -CH₃ | ~0.9 | triplet | ~7.5 |

Predicted ¹³C NMR Data for Benzoic acid, 4-bromo-2-propyl-

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~170 |

| C1 | ~132 |

| C2 | ~145 |

| C3 | ~133 |

| C4 | ~125 |

| C5 | ~131 |

| C6 | ~130 |

| -CH₂-Ar | ~38 |

| -CH₂-CH₃ | ~24 |

| -CH₃ | ~14 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR techniques are powerful tools for unambiguously assigning NMR signals and elucidating complex molecular structures. libretexts.org

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. oxinst.comyoutube.com For Benzoic acid, 4-bromo-2-propyl-, COSY would show correlations between the adjacent protons of the propyl group (-CH₂-CH₂-CH₃) and between the aromatic protons on adjacent carbons (H5 with H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. columbia.edu It would be instrumental in assigning the carbon signals of the propyl group and the protonated aromatic carbons by linking them to their attached, pre-assigned protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons over two or three bonds. youtube.comresearchgate.net This would be crucial for confirming the substitution pattern. For instance, correlations would be expected between the protons of the propyl group's first methylene unit and aromatic carbons C1, C2, and C3. The aromatic protons would show correlations to neighboring carbons, helping to definitively place the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. NOESY would show through-space correlations between the protons of the propyl group's first methylene unit and the aromatic proton at position 3, confirming the ortho positioning of the propyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

The IR spectrum of Benzoic acid, 4-bromo-2-propyl- is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be due to the O-H stretching of the carboxylic acid dimer. A strong absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while the C-Br stretching would be observed in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to strong signals. The symmetric stretching of the carboxylate group in a dimeric structure would also be observable.

Predicted Vibrational Frequencies for Benzoic acid, 4-bromo-2-propyl-

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) | - |

| Carbonyl | C=O stretch | ~1700 | ~1700 |

| Aromatic | C-H stretch | 3000-3100 | 3000-3100 |

| Aromatic | C=C stretch | 1450-1600 | 1450-1600 |

| Alkyl | C-H stretch | 2850-2960 | 2850-2960 |

| Haloalkane | C-Br stretch | 500-700 | 500-700 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern. For Benzoic acid, 4-bromo-2-propyl-, the molecular formula is C₁₀H₁₁BrO₂.

The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of the propyl group, the carboxyl group, and the bromine atom. A key fragmentation pathway for benzoic acids is the loss of a hydroxyl radical followed by the loss of carbon monoxide. docbrown.info

Predicted Key Fragments in the Mass Spectrum of Benzoic acid, 4-bromo-2-propyl-

| m/z Value | Proposed Fragment | Description |

| 242/244 | [C₁₀H₁₁BrO₂]⁺ | Molecular ion |

| 199/201 | [C₇H₄BrO]⁺ | Loss of propyl group |

| 183/185 | [C₁₀H₁₀Br]⁺ | Loss of carboxyl group |

| 163 | [C₁₀H₁₁O₂]⁺ | Loss of bromine |

| 121 | [C₇H₅O₂]⁺ | Loss of bromine and propyl group |

| 105 | [C₇H₅O]⁺ | Loss of bromine, propyl, and oxygen |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

For Benzoic acid, 4-bromo-2-propyl-, a single crystal X-ray diffraction study would reveal the exact conformation of the molecule in the solid state. It is expected that the carboxylic acid group would be nearly coplanar with the benzene ring. The propyl group, due to steric hindrance with the carboxylic acid group, would likely be twisted out of the plane of the aromatic ring.

Analysis of Crystal Packing and Supramolecular Assembly

In the solid state, benzoic acid derivatives typically form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. researchgate.netresearchgate.net This is a very robust and common supramolecular synthon. It is highly probable that Benzoic acid, 4-bromo-2-propyl- would also exhibit this dimeric structure.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular assembly of Benzoic acid, 4-bromo-2-propyl- in the solid state is governed by a combination of intermolecular forces. These non-covalent interactions are crucial in determining the crystal packing and, consequently, the material's physical properties.

Hydrogen Bonding: Like most carboxylic acids, the primary and most robust intermolecular interaction anticipated for Benzoic acid, 4-bromo-2-propyl- is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two molecules typically form a centrosymmetric dimer via a pair of strong O-H···O hydrogen bonds. researchgate.netscispace.com This interaction is a highly reliable and predictable "synthon" in the crystal engineering of benzoic acids. nih.gov Theoretical studies on 4-substituted benzoic acids have shown that these cyclic hydrogen-bonded dimers are energetically favorable, with interaction energies often in the range of -13 to -16 kcal/mol. researchgate.net The presence of electron-donating or withdrawing groups on the phenyl ring can slightly modify the strength of these hydrogen bonds. researchgate.netscispace.com For Benzoic acid, 4-bromo-2-propyl-, the propyl group (electron-donating) and the bromo group (electron-withdrawing) would have competing electronic effects, though the dominant interaction remains the carboxylic acid dimer formation.

π-π Stacking: The aromatic nature of the benzene ring allows for π-π stacking interactions, which are another contributing factor to the crystal's stability. libretexts.orgacs.org These interactions occur when the planes of the aromatic rings stack in a parallel or offset fashion. libretexts.org The presence of substituents on the ring influences the electronic nature of the π-system and thus the strength and geometry of these interactions. acs.org While hydrogen bonding and halogen bonding are often the more dominant directional forces, π-π stacking plays a crucial role in the efficient packing of molecules, often observed in conjunction with other interactions. nsf.govresearchgate.net For instance, in related structures, π-π stacking has been shown to link hydrogen-bonded or halogen-bonded motifs into a three-dimensional network. researchgate.netacs.org

| Interaction Type | Expected Geometry/Features | Typical Energy (kcal/mol) | Reference |

| Hydrogen Bonding | Centrosymmetric O-H···O dimers | -13 to -16 | researchgate.net |

| Halogen Bonding | Directional C-Br···Br or C-Br···O contacts | -1 to -5 | conicet.gov.ar |

| π-π Stacking | Parallel or offset stacking of benzene rings | -2 to -10 | acs.org |

Conformational Analysis in the Crystalline State

In the solid state, the conformation of Benzoic acid, 4-bromo-2-propyl- is determined by the interplay of intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.

The conformation of the carboxylic acid group relative to the benzene ring is a key feature. For many benzoic acids, the carboxyl group is found to be nearly coplanar with the aromatic ring to maximize π-conjugation. up.pt However, the presence of a bulky ortho-substituent, in this case, the propyl group, can induce a torsional twist. cdnsciencepub.com This twist relieves the steric strain between the propyl chain and the carboxylic acid group. Computational studies on 2-alkylbenzoic acids have shown that the energy barrier to rotation of the carboxyl group is influenced by the size of the alkyl substituent. vanderbilt.eduresearchgate.net Therefore, a significant dihedral angle between the plane of the carboxyl group and the plane of the benzene ring is expected.

The conformation of the 2-propyl group itself is also of interest. The three-carbon chain can adopt various orientations relative to the ring. In the solid state, it is likely to adopt a low-energy conformation that minimizes steric clashes with the adjacent carboxylic acid and bromine substituents while maximizing favorable packing interactions. vanderbilt.edu X-ray crystallographic studies on analogous compounds with alkyl chains show that these chains often orient themselves to fit into channels or layers within the crystal structure. researchgate.net

| Dihedral Angle | Expected Value | Rationale | References |

| C(ring)-C(ring)-C(carboxyl)=O | Non-zero (twisted) | Steric hindrance from the ortho-propyl group. | cdnsciencepub.comvanderbilt.edu |

| C(ring)-C(ring)-C(propyl)-C | Staggered or anti-periplanar | Minimization of intramolecular steric strain. | vanderbilt.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of Benzoic acid, 4-bromo-2-propyl- is expected to be characteristic of a substituted benzene derivative. UV-Vis spectroscopy probes the π → π* and n → π* electronic transitions within the molecule.

The spectrum of benzoic acid itself typically shows two main absorption bands. cdnsciencepub.com The primary band (E2-band), appearing around 230 nm, is an intense absorption corresponding to a π → π* transition of the conjugated system involving the benzene ring and the carbonyl group. The secondary band (B-band), which is much weaker, appears at longer wavelengths (around 270-280 nm) and is attributed to a π → π* transition that is formally forbidden by symmetry but becomes allowed due to vibrational coupling. cdnsciencepub.com

The substituents on the benzene ring—the 4-bromo and 2-propyl groups—will cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands.

4-Bromo group: The bromine atom, with its lone pairs of electrons, can participate in resonance with the π-system (a +R effect) and also exerts an inductive electron-withdrawing effect (-I effect). This combination typically leads to a bathochromic (red) shift of the absorption maxima. ijtsrd.comresearchgate.net

2-Propyl group: The ortho-propyl group is primarily an electron-donating group (+I effect). More importantly, its steric bulk is likely to force the carboxyl group out of the plane of the benzene ring, as discussed in the conformational analysis. cdnsciencepub.com This disruption of coplanarity reduces the extent of conjugation between the carbonyl group and the ring, which would lead to a hypsochromic (blue) shift and a decrease in the intensity (hypochromic effect) of the primary absorption band. cdnsciencepub.com

The resulting UV-Vis spectrum will be a composite of these effects. The steric hindrance from the propyl group is likely to be the dominant factor affecting the main conjugation band.

| Transition | Expected λmax (nm) | Nature of Transition | Influencing Factors |

| Primary Band | ~230 - 240 nm | π → π | Conjugation between the benzene ring and C=O group, influenced by steric hindrance from the propyl group and electronic effects of the bromo substituent. |

| Secondary Band | ~275 - 285 nm | π → π (forbidden) | Electronic effects of the bromo and propyl groups. |

Computational and Theoretical Chemistry of Benzoic Acid, 4 Bromo 2 Propyl

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For "Benzoic acid, 4-bromo-2-propyl-," DFT calculations, likely employing a functional such as B3LYP with a 6-311++G(d,p) basis set, would be instrumental in elucidating its structural and electronic properties.

The optimization process would yield precise information on bond lengths, bond angles, and the twisting of functional groups (dihedral angles). A key structural feature of "Benzoic acid, 4-bromo-2-propyl-" is the presence of a bulky propyl group at the ortho position relative to the carboxylic acid. This arrangement is expected to introduce significant steric hindrance, likely forcing the carboxylic acid group to rotate out of the plane of the benzene (B151609) ring. This contrasts with simpler benzoic acids that tend to be planar.

The electronic structure analysis derived from DFT would map the electron density distribution across the molecule, revealing the partial charges on each atom. This information is crucial for understanding the molecule's polarity and reactivity.

Table 1: Predicted Optimized Geometric Parameters for Benzoic acid, 4-bromo-2-propyl- Based on DFT calculations of structurally similar substituted benzoic acids.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Br | ~1.91 |

| C-C (aromatic) | ~1.39 - 1.42 |

| C-C (carboxyl) | ~1.49 |

| C=O | ~1.23 |

| C-O | ~1.36 |

| O-H | ~0.98 |

| Bond Angles (°) ** | |

| C-C-C (propyl) | ~111.5 |

| O-C=O | ~122.8 |

| Dihedral Angles (°) ** | |

| C-C-C=O | Expected to be non-zero |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species.

For "Benzoic acid, 4-bromo-2-propyl-," the MEP surface would highlight regions of negative potential (typically colored red) and positive potential (blue). The most negative potential is anticipated to be located around the carbonyl oxygen of the carboxylic acid group, making this site a prime target for electrophilic attack. Conversely, the most positive potential would be found near the acidic hydrogen of the carboxylic acid, indicating its susceptibility to nucleophilic attack and deprotonation. The bromine atom, due to its electronegativity, would create a region of slightly positive potential on its outermost surface, a feature known as a "sigma-hole," which can participate in halogen bonding.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for understanding chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is a measure of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

In the case of "Benzoic acid, 4-bromo-2-propyl-," the HOMO is expected to be primarily localized on the electron-rich benzene ring and the oxygen atoms of the carboxyl group. The LUMO is likely to be distributed across the aromatic ring and the carbonyl group. The presence of the electron-withdrawing bromine atom will lower the energy of both the HOMO and LUMO, while the electron-donating propyl group will have the opposite effect, raising their energies. The interplay of these substituents will fine-tune the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties for Benzoic acid, 4-bromo-2-propyl- Based on FMO analysis of analogous substituted benzoic acids.

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -7.0 |

| LUMO Energy | ~ -1.8 |

| HOMO-LUMO Gap | ~ 5.2 |

Molecular Dynamics Simulations for Conformational Landscapes

To fully capture the dynamic nature of "Benzoic acid, 4-bromo-2-propyl-," Molecular Dynamics (MD) simulations would be necessary. These simulations model the movement of atoms and the flexibility of the molecule over time, providing a detailed picture of its conformational landscape.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

A range of quantum chemical descriptors can be calculated to quantify various aspects of a molecule's electronic structure and relate them to its reactivity. These descriptors are fundamental in developing Quantitative Structure-Reactivity Relationships (QSAR).

For "Benzoic acid, 4-bromo-2-propyl-," key descriptors would include:

Polarizability: Indicates how easily the electron cloud can be distorted by an external electric field.

Global Hardness and Softness: These are related to the HOMO-LUMO gap and provide a measure of the molecule's resistance to changes in its electron distribution.

Electronegativity: Represents the molecule's ability to attract electrons.

Fukui Functions: These descriptors identify the specific atoms within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack.

Table 3: Predicted Quantum Chemical Descriptors for Benzoic acid, 4-bromo-2-propyl-

| Descriptor | Predicted Value |

| Dipole Moment (Debye) | ~ 2.8 - 3.2 |

| Global Hardness (eV) | ~ 2.6 |

| Global Softness (eV⁻¹) | ~ 0.38 |

| Electronegativity (eV) | ~ 4.4 |

Applications As a Molecular Scaffold and Building Block in Research

In Organic Synthesis: Precursor for Advanced Molecular Architectures

The reactivity of the different functional groups in 4-bromo-2-propylbenzoic acid makes it an important starting material for the construction of more complex molecules. The carboxylic acid can undergo esterification and amidation reactions, while the bromine atom is amenable to various cross-coupling reactions, and the aromatic ring can be further functionalized.

While direct literature on the use of 4-bromo-2-propylbenzoic acid for the synthesis of complex polycyclic systems is not abundant, the principles of organic synthesis suggest its utility in this area. The bromo- and carboxylic acid- functionalities allow for intramolecular and intermolecular reactions to build fused ring systems. For instance, related bromo-substituted aromatic compounds are widely used in the synthesis of isoquinolones, a class of polycyclic compounds with significant biological activity. researchgate.netorganic-chemistry.org The general strategy often involves the coupling of the aromatic ring with a suitable partner, followed by cyclization. The presence of the propyl group can influence the stereochemistry and electronic properties of the resulting polycyclic system.

A representative, though not directly starting from 4-bromo-2-propylbenzoic acid, synthesis of a polycyclic system is the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides to form 4-bromoisoquinolones. researchgate.net This highlights how a bromine atom on an aromatic ring can be incorporated into a more complex, fused heterocyclic system.

4-Bromo-2-propylbenzoic acid is a key precursor in the synthesis of a variety of functionalized heterocyclic compounds. These compounds are of great interest due to their wide range of applications in medicinal chemistry and materials science.

A notable example is its use in the preparation of 1H-pyrrolo[2,3-b]pyridine derivatives. google.com A patent describes a procedure starting with 4-bromo-2-(2-propyl)benzoic acid to synthesize a compound with a mass-to-charge ratio (m/e) of 291.0 [M+H]+, indicating the successful incorporation of the starting material into a more complex heterocyclic scaffold. google.com

Furthermore, research on analogous compounds demonstrates the versatility of bromo-benzoic acids in heterocyclic synthesis. For example, 3-(4-bromobenzoyl)prop-2-enoic acid has been used to generate heterocycles such as 2-pyrimidine thione, pyrane, and pyridine (B92270) derivatives. sapub.orgresearchgate.net The synthesis of 4-bromo-2-(isopropylamino)benzoic acid also showcases how the core structure can be readily functionalized. The following table summarizes some examples of heterocyclic compounds synthesized from or related to 4-bromo-2-propylbenzoic acid.

| Starting Material Analogue | Heterocyclic Product(s) | Reference |

| 4-Bromo-2-(2-propyl)benzoic acid | 1H-pyrrolo[2,3-b]pyridine derivative | google.com |

| 3-(4-Bromobenzoyl)prop-2-enoic acid | Pyrimidine thione, Pyrane, Pyridine | sapub.orgresearchgate.net |

| 4-Bromo-2-(isopropylamino)benzoic acid | Not specified |

In Medicinal Chemistry Research: Design of Novel Scaffolds (excluding clinical human trials)

In medicinal chemistry, the design of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. 4-Bromo-2-propylbenzoic acid provides a valuable starting point for the development of such scaffolds due to its synthetic tractability and the ability to introduce diverse functionalities.

While specific theoretical Structure-Activity Relationship (SAR) studies on derivatives of 4-bromo-2-propylbenzoic acid are not extensively documented, the principles of SAR are widely applied to analogous compounds. SAR studies are essential to understand how chemical structure relates to biological activity. For example, SAR studies on tetrahydroquinolone derivatives have been conducted to modulate their activity on GPR41, a G-protein coupled receptor. nih.gov Similarly, SAR studies on thiophene (B33073) derivatives have led to the discovery of novel inhibitors for the Hepatitis C virus NS5B RNA dependent RNA polymerase. acsmedchem.org

For derivatives of 4-bromo-2-propylbenzoic acid, a theoretical SAR study would involve synthesizing a library of related compounds with systematic variations in the substituents and evaluating their biological activity. The data obtained would help in identifying the key structural features required for a desired biological effect. The table below illustrates potential modifications that could be explored in an SAR study of 4-bromo-2-propylbenzoic acid derivatives.

| Position of Modification | Type of Modification | Potential Impact |

| Carboxylic acid group | Esterification, Amidation | Altering solubility, hydrogen bonding capacity, and metabolic stability. |

| Bromine atom | Replacement with other groups via cross-coupling | Probing steric and electronic requirements for target binding. |

| Propyl group | Varying alkyl chain length or branching | Modulating lipophilicity and steric interactions. |

| Aromatic ring | Introduction of additional substituents | Fine-tuning electronic properties and binding interactions. |

Rational drug design relies on understanding the three-dimensional structure of a biological target and designing molecules that can bind to it with high affinity and selectivity. nih.gov 4-Bromo-2-propylbenzoic acid serves as an excellent scaffold for rational ligand design. Its defined substitution pattern allows for the precise placement of functional groups in three-dimensional space to interact with specific residues in a protein's binding site.

The synthesis of heterocyclic compounds from 4-bromo-2-propylbenzoic acid, such as the 1H-pyrrolo[2,3-b]pyridines mentioned previously, provides a platform for designing ligands for a variety of biological targets. google.com The bromine atom can be used as a handle for further functionalization through reactions like the Suzuki or Sonogashira cross-coupling, allowing for the introduction of diverse chemical groups to probe the binding pocket of a target protein. The propyl group can be tailored to fit into hydrophobic pockets, while the carboxylic acid can form key hydrogen bonds or salt bridges.

In Materials Science: Building Blocks for Advanced Functional Materials (excluding physical properties)

In materials science, there is a continuous search for new molecules that can self-assemble into ordered structures with interesting functional properties. Benzoic acid derivatives, particularly those with a combination of rigid and flexible parts, are promising candidates for the construction of liquid crystals and functional polymers.

The structure of 4-bromo-2-propylbenzoic acid, with its rigid aromatic core and flexible propyl chain, makes it a potential building block for liquid crystalline materials. scispace.comtcichemicals.com The bromine atom can influence the intermolecular interactions and packing of the molecules, which are critical for the formation of liquid crystalline phases. Studies on related compounds, such as 4-decyloxy-2-iso-propylbenzoic acid, have shown their use in the synthesis of triphenylene (B110318) discotic liquid crystals. worktribe.com Furthermore, the presence of short Br⋯Br contacts in the crystal structure of 4-bromo-2-hydroxybenzoic acid has been shown to lead to a one-dimensional architecture, a desirable feature in the design of functional materials. researchgate.net

In the realm of polymer science, benzoic acid derivatives can be used as initiators or monomers for the synthesis of functional polymers. For instance, initiators derived from structurally similar 4-ethylbenzoic acid have been used in atom transfer radical polymerization (ATRP) to create well-defined polymers. cmu.edu The bromo- and propyl-substituted benzoic acid core can be incorporated into polymer chains to impart specific properties to the resulting material.

Polymer Synthesis and Design

Brominated aromatic compounds are crucial intermediates in polymer chemistry. organic-chemistry.org While direct research on 4-bromo-2-propylbenzoic acid in polymer synthesis is not extensively documented, the principles of using similar brominated benzoic acids as functional initiators for atom transfer radical polymerization (ATRP) are well-established. cmu.edu For instance, 4-(1-bromoethyl)benzoic acid has been used to create monochelic polystyrenes, where the carboxylic acid group remains as a functional end-group. cmu.edu This suggests that 4-bromo-2-propylbenzoic acid could similarly initiate polymerization, with the propyl group potentially influencing the solubility and thermal properties of the resulting polymer.

Molecularly imprinted polymers (MIPs) represent another area of application. For example, MIPs have been synthesized to selectively recognize 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), a related brominated aromatic compound. ipp.pt This indicates the potential for developing polymers based on 4-bromo-2-propylbenzoic acid for specific recognition and binding applications.

Applications in Liquid Crystal Development

Benzoic acid derivatives are fundamental building blocks for liquid crystals. tcichemicals.com The rigid core of the benzene (B151609) ring combined with flexible side chains, like the propyl group in 4-bromo-2-propylbenzoic acid, is a common design principle for liquid crystalline materials. The bromine atom offers a site for further modification to create more complex liquid crystal structures. For example, 4-decyloxy-2-iso-propylbenzoic acid has been synthesized as part of research into triphenylene discotic liquid crystals. worktribe.com This highlights how variations in the alkyl group and other substituents on the benzoic acid core are systematically explored to fine-tune the mesophase behavior of liquid crystals. While direct use of 4-bromo-2-propylbenzoic acid in published liquid crystal research is not prominent, its structural motifs are highly relevant to the field.

Supramolecular Assemblies and Networks

The formation of complex architectures through non-covalent interactions, such as hydrogen bonds and π-π stacking, is the focus of supramolecular chemistry. nottingham.ac.uk Carboxylic acids are particularly effective at forming predictable hydrogen-bonded dimers. In the crystal structure of 4-bromo-2-hydroxybenzoic acid, an isomer of the title compound, molecules form inversion dimers through O-H···O hydrogen bonds. researchgate.net It is highly probable that 4-bromo-2-propylbenzoic acid would also form similar dimeric structures. The interplay of these hydrogen bonds with potential bromine-bromine interactions and π-π stacking of the benzene rings can lead to the formation of one-dimensional, two-dimensional, or even three-dimensional supramolecular networks. The design of such networks is a key area of research in materials science and nanotechnology. nottingham.ac.uk

In Agrochemical Research: Exploration of New Compound Classes

Brominated aromatic compounds serve as important intermediates in the synthesis of new agrochemicals. jalsnet.commarketresearchintellect.com The bromine atom acts as a handle for introducing other functional groups through reactions like palladium-catalyzed cross-coupling, enabling the creation of diverse molecular libraries for screening. atamanchemicals.com For example, 3-bromoaniline (B18343) is a precursor in the production of herbicides, insecticides, and fungicides. ketonepharma.com While specific research detailing the use of 4-bromo-2-propylbenzoic acid in agrochemical discovery is not publicly available, its structure is analogous to other building blocks used in this field. The combination of the carboxylic acid, bromine, and propyl groups offers multiple points for diversification to explore new classes of potentially active compounds.

Environmental Chemistry Research: Mechanistic Degradation Pathways

The environmental fate of halogenated aromatic compounds is a significant area of research due to their persistence and potential for bioaccumulation. scirp.org Understanding their degradation mechanisms is crucial.

Photodegradation Mechanisms of Related Bromo-Aromatic Compounds

Photodegradation is a key environmental process for the breakdown of organic pollutants. nih.gov Studies on various brominated compounds reveal that the carbon-bromine (C-Br) bond is often the most susceptible to cleavage under UV irradiation. nih.govdiva-portal.org For instance, in the photodegradation of pentabromobenzene, the primary pathway involves the sequential loss of bromine atoms. diva-portal.org The solvent can also play a critical role, with some solvents promoting the degradation process through electron transfer or π-π interactions. nih.govacs.org It is expected that the photodegradation of 4-bromo-2-propylbenzoic acid would similarly proceed via initial cleavage of the C-Br bond, followed by further reactions of the resulting radical species. The presence of the carboxylic acid and propyl groups would likely influence the secondary degradation pathways and the nature of the final products.

| Compound | Degradation Condition | Key Finding | Reference |

| Pentabromobenzene | UV irradiation | Sequential loss of bromine atoms is the primary degradation pathway. | diva-portal.org |

| New Brominated Flame Retardants (NBFRs) | UV irradiation in various solvents | Degradation rates are solvent-dependent (acetone > toluene (B28343) > n-hexane). Nucleophilic reaction of the Br atom is the main process. | nih.gov |

| Decabromodiphenyl Ether (BDE209) | Photochemical degradation in toluene | Toluene promotes the breaking of C-Br bonds through π-π interactions. | acs.org |

| Bromophenols | Photodegradation monitored by HPLC-DAD-MS | Elucidation of complex photodegradation pathways and identification of photoproducts. | nih.gov |

Biotic Degradation Pathways and Metabolite Identification in Model Systems

Microbial degradation is another important route for the removal of halogenated organic compounds from the environment. nih.gov The process of reductive dehalogenation, where a halogen is replaced by a hydrogen atom, is a common microbial strategy. enviro.wiki For brominated compounds, this has been observed for substances like 1,2-dibromoethane (B42909) and polybrominated diphenyl ethers. enviro.wiki The degradation can be carried out by single microbial strains or, more commonly, by microbial consortia. mdpi.comresearchgate.net In some cases, the halogenated compound cannot be used as the sole carbon source, and its degradation occurs via co-metabolism, where the microbes consume another substrate for growth. researchgate.net The biotic degradation of 4-bromo-2-propylbenzoic acid in a model system would likely involve initial dehalogenation to form 2-propylbenzoic acid, which could then be further metabolized through pathways typically observed for aromatic carboxylic acids.

| Process | Description | Examples of Compounds | Reference |

| Reductive Dehalogenation | Replacement of a halogen atom with a hydrogen atom by microbial action. | 1,2-dibromoethane, polybrominated diphenyl ethers | enviro.wiki |

| Enzymatic Dehalogenation | Cleavage of the carbon-halogen bond through hydrolysis, reduction, or oxygen-dependent mechanisms. | General halogenated organic compounds | mdpi.com |

| Consortium Degradation | Breakdown of compounds by a community of different microbial strains. | Tribromoneopentyl alcohol, dibromoneopentyl glycol | mdpi.comresearchgate.net |

| Co-metabolism | Degradation of a compound that does not serve as a primary energy source for the microorganisms. | Tribromoneopentyl alcohol, dibromoneopentyl glycol | researchgate.net |

Future Research Directions and Unexplored Avenues for Benzoic Acid, 4 Bromo 2 Propyl

Development of Novel and Sustainable Synthetic Methodologies

Traditional synthetic routes for substituted benzoic acids often rely on petroleum-derived precursors and can involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. mdpi.comgoogle.com A primary future objective is the development of greener, more efficient, and sustainable methods for the synthesis of "Benzoic acid, 4-bromo-2-propyl-" and its analogues.

Key areas of focus should include:

Biocatalysis and Biosynthesis: Leveraging enzymatic or whole-cell systems to perform key synthetic steps offers a highly selective and environmentally benign alternative to conventional chemical synthesis. mdpi.com Research could explore the use of engineered microorganisms that utilize simple carbohydrates as a carbon source to produce complex aromatic compounds. mdpi.com

Renewable Feedstocks: A significant long-term goal is to move away from petrochemical feedstocks. Lignin, a complex polymer abundant in biomass, is a rich source of aromatic compounds. rsc.org Future methodologies could focus on the catalytic conversion of lignin-derived platform molecules into functionalized benzoic acids like the target compound. rsc.org

Solvent-Free and Catalyst-Free Reactions: The development of "neat" synthesis, which proceeds without a solvent, and the use of catalyst-free conditions represent major steps in sustainable chemistry. researchgate.netijisrt.com Research into solid-state reactions or reactions under high-pressure/temperature conditions could eliminate the need for hazardous solvents and expensive catalysts.

Transition-Metal-Free Halogenation: Conventional bromination often uses molecular bromine, which poses significant hazards. ijisrt.com Future work should build upon transition-metal-free decarboxylative bromination techniques that use less hazardous bromine sources and operate under milder conditions. nih.gov

A comparative overview of traditional versus emerging sustainable approaches is presented below.

| Feature | Traditional Synthetic Methods | Novel Sustainable Methodologies |

| Starting Materials | Petroleum-based (e.g., toluene (B28343), benzene) | Renewable resources (e.g., lignin, biomass-derived carbohydrates) mdpi.comrsc.org |

| Reagents & Catalysts | Harsh oxidants (e.g., KMnO4), stoichiometric heavy metals, hazardous bromine guidechem.com | Biocatalysts (enzymes), reusable heterogeneous catalysts, transition-metal-free systems mdpi.comnih.gov |

| Reaction Conditions | High temperatures, high pressures, use of hazardous organic solvents google.com | Ambient temperature and pressure, solvent-free ("neat") conditions, aqueous media researchgate.net |

| Environmental Impact | High energy consumption, significant waste generation, use of non-renewable resources | Lower energy consumption, minimal waste (high atom economy), reduced environmental pollution mdpi.com |

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical and pharmaceutical research. orscience.ru These computational tools can dramatically accelerate the discovery and optimization of new molecules by predicting their properties and suggesting novel structures. springernature.commdpi.comjsr.org For "Benzoic acid, 4-bromo-2-propyl-", AI and ML can be applied in several transformative ways.

De Novo Design of Derivatives: Generative AI models, akin to a "ChatGPT for molecules," can design entirely new derivatives of the parent compound. neurosciencenews.com By training these models on vast datasets of chemical structures and their properties, researchers can direct the AI to generate molecules with specific desired attributes, such as enhanced biological activity or improved pharmacokinetic profiles. mdpi.comneurosciencenews.com

Property Prediction: ML models are powerful tools for predicting a wide range of physicochemical and biological properties, including solubility, toxicity, and binding affinity to specific protein targets. schrodinger.comnih.gov This allows for the rapid virtual screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. schrodinger.comacs.org

Reaction Outcome and Synthesis Planning: AI can be trained to predict the outcome of chemical reactions, helping chemists to design more efficient synthetic routes. nih.govacs.org Active learning, a type of ML, can be used to select experiments with the highest information content, leading to the rapid development of robust and optimized synthetic protocols. nih.gov

The table below outlines potential applications of various AI/ML models in the context of "Benzoic acid, 4-bromo-2-propyl-".

| AI/ML Model Type | Application for "Benzoic acid, 4-bromo-2-propyl-" | Predicted Outcome |

| Deep Neural Networks (DNNs) | Predict binding affinity to a therapeutic target (e.g., an enzyme or receptor). nih.govacs.org | Identification of derivatives with high potency. |